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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in managing changes in liver enzymes observed during

experiments with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143. As specific clinical

data on BMS-986143-induced liver injury is not publicly available, this guidance is based on the

known class effects of BTK inhibitors and general principles of managing drug-induced liver

injury (DILI).

Frequently Asked Questions (FAQs)
Q1: What is the potential for BMS-986143 to cause liver enzyme elevations?

A1: BMS-986143 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors.

Hepatotoxicity, manifesting as elevated liver enzymes, is a recognized class-wide concern for

BTK inhibitors.[1][2][3] Several BTK inhibitors have been associated with drug-induced liver

injury (DILI) in clinical trials, with some studies being placed on partial clinical hold by

regulatory agencies due to instances of liver enzyme elevations. Therefore, it is crucial to

actively monitor liver function during pre-clinical and clinical studies involving BMS-986143.

Q2: What is the proposed mechanism of BTK inhibitor-induced liver injury?

A2: The exact mechanisms of BTK inhibitor-induced liver toxicity are not fully elucidated but are

thought to be multifactorial. Proposed mechanisms include:
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Immune-mediated reactions: Genetic variants may predispose individuals to an immune

response targeting hepatocytes.

Oxidative stress: The drug or its metabolites may generate reactive oxygen species that

damage liver cells.

Mitochondrial dysfunction: Direct interference with mitochondrial function can lead to

hepatocyte death.[1][2]

Off-target effects: Inhibition of other kinases or cellular processes in the liver.

Metabolism-related toxicity: Bioactivation of the drug by cytochrome P450 (CYP) enzymes in

the liver can produce reactive metabolites that are directly toxic.[1][2]

Q3: What are the initial steps to take if elevated liver enzymes are observed in an in vivo

experiment?

A3: If elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate

aminotransferase (AST), are detected, the following initial steps are recommended:

Confirm the finding: Repeat the liver function tests to rule out a spurious result.

Assess the magnitude and pattern of elevation: Characterize the severity of the elevation

(e.g., mild, moderate, severe) and the pattern (hepatocellular, cholestatic, or mixed) to guide

further investigation.

Temporarily suspend dosing: The most critical initial step in managing suspected DILI is to

discontinue the administration of the suspected causative agent, in this case, BMS-986143.

[4][5][6]

Rule out other causes: Investigate other potential causes of liver injury, such as viral

hepatitis, other concomitant medications, or underlying liver disease.[1][4]

Monitor closely: Continue to monitor liver function tests frequently to track the trend of

enzyme levels.[7]

Q4: How should I monitor for potential hepatotoxicity in my animal studies?
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A4: Regular monitoring of liver function is essential. This should include baseline

measurements before starting BMS-986143 administration and periodic monitoring throughout

the study. Key parameters to monitor include:

Serum Liver Enzymes: ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl

transferase (GGT).

Bilirubin: Total and direct bilirubin levels.

Liver Function Markers: Albumin and prothrombin time (PT)/international normalized ratio

(INR).

Histopathological examination of liver tissue at the end of the study or if signs of toxicity

emerge is also crucial to identify any cellular damage.

Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro
Hepatotoxicity
Issue: Increased cytotoxicity or signs of cellular stress (e.g., apoptosis, mitochondrial

dysfunction) are observed in liver cell lines (e.g., HepG2, HepaRG) treated with BMS-986143.
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Possible Cause Troubleshooting Steps

Direct Cellular Toxicity

1. Perform a dose-response and time-course

experiment to determine the TC50 (toxic

concentration 50%).2. Assess markers of

apoptosis (e.g., caspase-3/7 activity) and

necrosis (e.g., LDH release).3. Evaluate

mitochondrial membrane potential and ATP

production to investigate mitochondrial toxicity.

Metabolic Bioactivation

1. Utilize metabolically competent cell lines

(e.g., HepaRG) or primary human

hepatocytes.2. Investigate the role of specific

CYP enzymes using chemical inhibitors or

inducers in your cell culture system.

Bile Salt Export Pump (BSEP) Inhibition

1. Conduct an in vitro BSEP inhibition assay

using membrane vesicles or a cell-based

system. Inhibition of BSEP can lead to

cholestatic liver injury.

Off-Target Kinase Inhibition

1. Perform a kinome scan to identify other

kinases inhibited by BMS-986143 at the

concentrations causing cytotoxicity.

Guide 2: Managing and Characterizing In Vivo Liver
Enzyme Elevations
Issue: Elevated liver enzymes are detected in animals receiving BMS-986143.
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Actionable Step Detailed Protocol/Guidance

1. Immediate Response

- Suspend Dosing: Immediately cease

administration of BMS-986143.- Blood

Sampling: Collect blood for repeat liver function

tests (ALT, AST, ALP, bilirubin) and coagulation

parameters (PT/INR).

2. Diagnostic Evaluation

- Rule out other causes: Screen for viral

hepatitis (in relevant species) and review all

other administered substances.- Abdominal

Ultrasound: Perform an ultrasound to exclude

biliary obstruction or other structural liver

abnormalities.[4][6]

3. Monitoring and Follow-up

- Frequent Monitoring: Monitor liver enzymes

every 2-3 days initially to determine the trend.-

Histopathology: If an animal is euthanized or at

the study's conclusion, perform a thorough

histopathological examination of the liver. Look

for signs of necrosis, inflammation, cholestasis,

and steatosis.

4. Dechallenge and Rechallenge (with caution)

- Dechallenge: Observe if liver enzymes return

to baseline after drug discontinuation. A

decrease in enzyme levels supports a causal

relationship.- Rechallenge (consider ethical

implications): In some preclinical models, a low-

dose rechallenge may be considered to confirm

causality. This should be done with extreme

caution and under strict monitoring.

Data Presentation
Table 1: Reported Liver Enzyme Elevations with Other BTK Inhibitors

Disclaimer: The following data is for other BTK inhibitors and is provided for context. Specific

data for BMS-986143 is not publicly available.
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BTK Inhibitor Study Phase
Incidence of ALT

Elevation (Grade ≥3)
Notes

Ibrutinib Phase 3

2% of patients

experienced hepatitis

and drug-induced liver

injury leading to

discontinuation.[1]

Cases of severe liver

injury and acute liver

failure have been

reported.[1][5]

Zanubrutinib Pre-licensure trials

ALT elevations

occurred in 28% of

subjects, with <1%

being Grade ≥3.[8]

Generally well-

tolerated, but a case

of severe liver injury

has been reported.[2]

Acalabrutinib -

No case reports of

acalabrutinib-induced

liver injury found in a

literature review,

though some reports

exist in

pharmacovigilance

databases.[1]

-

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2
Cells

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5%

CO2 incubator.

Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a

range of BMS-986143 concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include

a vehicle control (e.g., DMSO).

Cytotoxicity Assay (MTT or CellTiter-Glo®):
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Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to

the manufacturer's instructions.

Incubate for the recommended time.

Measure absorbance or luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the TC50 value.

Protocol 2: In Vivo Murine Model of DILI Monitoring
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

Baseline Measurements: Collect baseline blood samples via tail vein or retro-orbital sinus for

liver function tests.

Drug Administration: Administer BMS-986143 orally at various dose levels daily for a

predetermined period (e.g., 14 or 28 days). Include a vehicle control group.

Monitoring:

Monitor animal health daily (weight, behavior, appearance).

Collect blood samples at regular intervals (e.g., weekly) for liver function testing.

Terminal Procedures:

At the end of the study, collect a terminal blood sample.

Euthanize the animals and perform a necropsy.

Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for

histopathological analysis. The remaining tissue can be snap-frozen for biomarker

analysis.

Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with hematoxylin

and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs
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of liver injury.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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